molecular formula C8H6N2O3 B13477575 4-hydroxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid

4-hydroxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid

Cat. No.: B13477575
M. Wt: 178.14 g/mol
InChI Key: HFRKUJGAVYQNBA-UHFFFAOYSA-N
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Description

4-hydroxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound that features a five-membered pyrrole ring fused to a six-membered pyridine ring. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid typically involves multi-step processes. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Cyclization: The pyridine derivative undergoes cyclization to form the pyrrolo[3,2-c]pyridine core.

    Functionalization: The core structure is then functionalized to introduce the hydroxy and carboxylic acid groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The pyridine ring can undergo substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

4-hydroxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact mechanism can vary depending on the biological context and the specific derivatives of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is unique due to its specific structural features and functional groups, which confer distinct biological activities and chemical reactivity. Its hydroxy and carboxylic acid groups enable versatile chemical modifications, making it a valuable compound in various research fields .

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

4-oxo-1,5-dihydropyrrolo[3,2-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H6N2O3/c11-7-4-3-6(8(12)13)10-5(4)1-2-9-7/h1-3,10H,(H,9,11)(H,12,13)

InChI Key

HFRKUJGAVYQNBA-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C2=C1NC(=C2)C(=O)O

Origin of Product

United States

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